
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol
説明
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . It is a solid compound that is used primarily in research settings. The compound is characterized by the presence of an amino group, a cyclohexyl group, and a pyrazol-3-ol moiety, which contribute to its unique chemical properties .
準備方法
The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production .
化学反応の分析
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Medicinal Chemistry
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol exhibits promising therapeutic potential, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrazole compounds, including those related to this compound, exhibit anticancer properties. For instance, a study evaluated the antiproliferative effects of several pyrazole derivatives against human tumor cell lines using the MTT assay. One derivative demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells, suggesting a potential pathway for developing anticancer agents .
Mechanism of Action
The mechanism involves the compound's ability to inhibit specific kinases associated with tumor growth and inflammation. The amino group facilitates hydrogen bonding with biological molecules, enhancing its binding affinity to target proteins .
Biological Activities
The compound has been investigated for a variety of biological activities:
- Antimicrobial Properties : Studies indicate that this compound and its derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties. Research demonstrated that specific pyrazole derivatives could reduce inflammation in models of neuroinflammation, potentially paving the way for treatments for conditions like Alzheimer's disease .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in various industrial sectors:
Material Science
The compound serves as a building block in synthesizing more complex organic materials used in polymers and coatings. Its unique structure allows it to participate in reactions that enhance material properties, such as durability and resistance to environmental factors .
Summary of Findings
The following table summarizes key findings from various studies on the applications of this compound:
作用機序
The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. The pyrazol-3-ol moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .
類似化合物との比較
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol can be compared with other similar compounds, such as:
5-Amino-1-methyl-1H-pyrazole: This compound has a similar pyrazole structure but with a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
5-Amino-1-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which provide a distinct set of chemical and biological properties .
生物活性
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol (CAS No. 436088-86-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Molecular Formula : C9H15N3O
Molecular Weight : 181.23 g/mol
The synthesis of this compound typically involves the cyclization of cyclohexylhydrazine with ethyl acetoacetate, followed by amination processes under controlled conditions. The compound's structure allows for various chemical modifications, which can enhance its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:
- Hydrogen Bonding : The amino group forms hydrogen bonds with biological macromolecules, influencing their function.
- Hydrophobic Interactions : The cyclohexyl group enhances binding affinity through hydrophobic interactions.
- Reactivity : The pyrazol-3-ol moiety can participate in various chemical reactions, contributing to the compound's overall biological activity .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that pyrazole derivatives exhibit promising antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
Compound | Bacterial Strain | Activity (IC50) |
---|---|---|
This compound | E. coli | TBD |
5-Amino derivatives | S. aureus | TBD |
Antioxidant Activity
The antioxidant potential of aminopyrazole derivatives has been evaluated using various assays such as ABTS, FRAP, and ORAC tests. These studies suggest that the presence of the pyrazole ring enhances the compound's ability to scavenge free radicals.
Compound | Assay Type | IC50 (µM) |
---|---|---|
5-Amino derivatives | ABTS | TBD |
Trolox (reference) | ABTS | 3.71 |
Enzyme Inhibition
Research has also explored the inhibitory effects of this compound on key enzymes involved in metabolic pathways:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Competitive | TBD |
Butyrylcholinesterase (BChE) | Non-competitive | TBD |
Case Studies
Several studies have investigated the pharmacological potential of aminopyrazole derivatives:
- Anticancer Activity : A study demonstrated that aminopyrazole compounds could inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Antiparasitic Effects : Research highlighted the effectiveness of aminopyrazole ureas against leishmaniasis, showcasing their potential as antiparasitic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, and how can reaction conditions be optimized for regioselectivity?
Methodological Answer: The synthesis of pyrazole derivatives like this compound often involves regioselective condensation or reduction steps. A validated approach includes:
- Regioselective Aza-Michael Addition: Use lithium chloride and sodium borohydride in tetrahydrofuran (THF) under argon to reduce intermediates while maintaining regiochemical control .
- Optimization: Adjust stoichiometric ratios (e.g., 2.5 equivalents of NaBH4) and monitor progress via thin-layer chromatography (TLC) or .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.
Q. How can researchers ensure accurate structural characterization of this compound, particularly in distinguishing between tautomeric forms?
Methodological Answer:
- X-ray Crystallography: Resolve tautomerism unambiguously, as demonstrated in studies of similar pyrazole derivatives (e.g., Zhong et al., 2006, who resolved tautomeric configurations via crystallography) .
- NMR Spectroscopy: Use - COSY and - HSQC to identify proton environments and carbon connectivity.
- Computational Validation: Compare experimental data with density functional theory (DFT)-optimized structures .
Q. What analytical techniques are most suitable for quantifying purity and stability of this compound under varying storage conditions?
Methodological Answer:
- HPLC with UV Detection: Use a C18 column and ammonium acetate buffer (pH 6.5) for high-resolution separation and quantification .
- Accelerated Stability Testing: Store samples at 25°C, 40°C, and 60°C with controlled humidity, and analyze degradation products via mass spectrometry (LC-MS).
- Purity Assessment: Combine elemental analysis (EA) with integration to confirm >95% purity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
Methodological Answer:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and assay protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Meta-Analysis: Compare IC values across studies while accounting for differences in solvent systems (e.g., DMSO concentration) and exposure times.
- Mechanistic Studies: Use Western blotting or flow cytometry to validate target engagement (e.g., apoptosis induction via caspase-3 activation) .
Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., HIV-1 reverse transcriptase for antiviral activity) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes for 100 ns in explicit solvent to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate ΔG and prioritize derivatives for synthesis .
Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound in preclinical models?
Methodological Answer:
- In Vitro ADME Profiling:
- Plasma Stability: Incubate compounds in rat plasma (37°C) and quantify remaining parent compound via LC-MS.
- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates.
- In Vivo Studies: Administer 10 mg/kg intravenously and orally to Sprague-Dawley rats, and collect plasma samples at 0, 1, 3, 6, and 24 hours for bioavailability calculations.
- Metabolite Identification: Use high-resolution tandem MS (HRMS/MS) to characterize phase I/II metabolites .
特性
IUPAC Name |
3-amino-2-cyclohexyl-1H-pyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUESZJRGGBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353429 | |
Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-86-7 | |
Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。